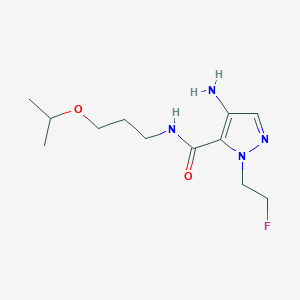
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is expressed in various tissues, including the nervous system, immune system, and skeletal muscle. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
A-438079 acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 binds to the P2X7 receptor and prevents its activation by ATP, thereby reducing the downstream effects of P2X7 receptor activation.
Biochemical and Physiological Effects
A-438079 has been shown to have various biochemical and physiological effects in animal models of disease. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and spinal cord injury. A-438079 has also been shown to reduce neurodegeneration in models of Alzheimer's disease and Parkinson's disease. Additionally, A-438079 has been shown to modulate the activity of immune cells, including microglia and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
A-438079 has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of A-438079 in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, its effects may vary depending on the species and model used, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of A-438079 in scientific research. One area of interest is the role of the P2X7 receptor in cancer, as it has been shown to be involved in tumor growth and metastasis. A-438079 may have potential as a therapeutic agent in cancer treatment. Another area of interest is the use of A-438079 in combination with other drugs to enhance its effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of A-438079 and its effects on various physiological and pathological processes.
Méthodes De Synthèse
A-438079 can be synthesized using a multi-step process involving the reaction of 2-fluoroethylamine with 3-isopropoxypropyl isocyanate, followed by cyclization with 4,5-dicyano-1H-pyrazole and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
A-438079 has been used extensively in scientific research to investigate the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to be effective in reducing inflammation, pain, and neurodegeneration in animal models of disease. A-438079 has also been used to study the effects of P2X7 receptor antagonism on immune cells, including microglia and T cells.
Propriétés
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN4O2/c1-9(2)19-7-3-5-15-12(18)11-10(14)8-16-17(11)6-4-13/h8-9H,3-7,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPRVLRSTJHSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C=NN1CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


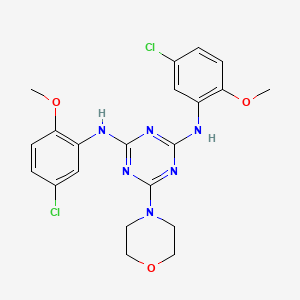
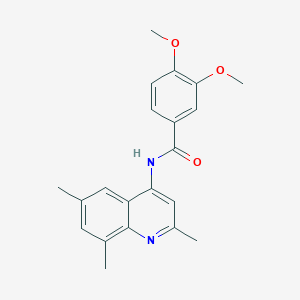
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)
![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)
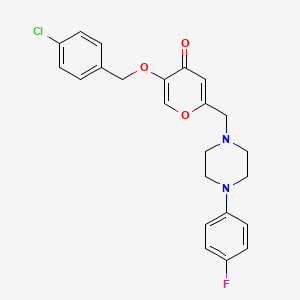

![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)
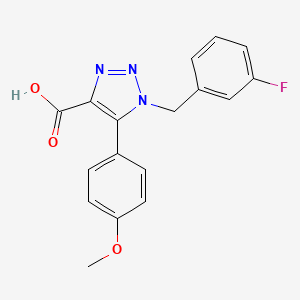
![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)
![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)